MMPI-1154: Carboxylic Acid Scaffold Outperforms Hydroxamic Acid Derivatives in MMP-2 Inhibition
Imidazole- and thiazole-carboxylic acid-based MMP-2 inhibitors, including MMPI-1154, demonstrate superior efficacy compared to their hydroxamic acid counterparts. In a comparative catalytic fragment assay, carboxylic acid derivatives exhibited lower IC₅₀ values than the corresponding hydroxamic acids (e.g., AMRI-101A carboxylic acid IC₅₀ = 3.4 µM vs. AMRI-101H hydroxamic acid IC₅₀ = 12 µM) [1]. This class-level advantage translates to robust cardioprotection: MMPI-1154 at 1 µM significantly decreased infarct size in an ex vivo rat model of acute myocardial infarction, establishing the imidazole-carboxylic acid chemotype as a validated lead for cardiac I/R injury research [1].
| Evidence Dimension | MMP-2 inhibition potency (IC₅₀) and ex vivo cardioprotection |
|---|---|
| Target Compound Data | MMPI-1154 (imidazole-carboxylic acid): ex vivo infarct size reduction at 1 µM [1] |
| Comparator Or Baseline | Hydroxamic acid derivatives (e.g., AMRI-101H IC₅₀ = 12 µM); conventional hydroxamic acid MMP inhibitors lacking cardioprotective efficacy [1] |
| Quantified Difference | Carboxylic acid-based MMP-2 inhibitors are more efficacious than hydroxamic acid derivatives; MMPI-1154 is the most effective compound among 6 cardiocytoprotective candidates [1] |
| Conditions | In vitro MMP-2 catalytic domain fluorescent assay; ex vivo Langendorff-perfused rat heart model of ischemia/reperfusion |
Why This Matters
The carboxylic acid scaffold delivers superior inhibitory potency and validated ex vivo cardioprotection, making MMPI-1154 a more reliable tool compound for cardiac I/R studies than hydroxamic acid-based alternatives.
- [1] Bencsik P, Kupai K, Görbe A, Kenyeres É, Varga ZV, Pálóczi J, Gáspár R, Kovács L, Weber L, Takács F, Hajdú I, Fabó G, Cseh S, Barna L, Csont T, Csonka C, Dormán G, Ferdinandy P. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. Front Pharmacol. 2018 Apr 5;9:296. View Source
